molecular formula C17H14F3NO2 B6613861 N-(2-Acetylphenyl)-2-[4-(trifluoromethyl)phenyl]acetamide CAS No. 89080-89-7

N-(2-Acetylphenyl)-2-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B6613861
CAS No.: 89080-89-7
M. Wt: 321.29 g/mol
InChI Key: SKBTUBMWZXNCTR-UHFFFAOYSA-N
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Description

N-(2-Acetylphenyl)-2-[4-(trifluoromethyl)phenyl]acetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of an acetyl group attached to a phenyl ring and a trifluoromethyl group attached to another phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Acetylphenyl)-2-[4-(trifluoromethyl)phenyl]acetamide typically involves the following steps:

    Acetylation: The starting material, 2-aminophenyl, undergoes acetylation using acetic anhydride in the presence of a catalyst such as pyridine to form N-(2-acetylphenyl)amine.

    Coupling Reaction: The N-(2-acetylphenyl)amine is then reacted with 4-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine to form the desired product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-Acetylphenyl)-2-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-(2-Acetylphenyl)-2-[4-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-Acetylphenyl)-2-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The acetyl and trifluoromethyl groups play a crucial role in modulating the compound’s activity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Acetylphenyl)-2-phenylacetamide: Lacks the trifluoromethyl group.

    N-(2-Acetylphenyl)-2-[4-methylphenyl]acetamide: Contains a methyl group instead of a trifluoromethyl group.

Uniqueness

N-(2-Acetylphenyl)-2-[4-(trifluoromethyl)phenyl]acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with specific molecular targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

N-(2-acetylphenyl)-2-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO2/c1-11(22)14-4-2-3-5-15(14)21-16(23)10-12-6-8-13(9-7-12)17(18,19)20/h2-9H,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBTUBMWZXNCTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640696
Record name N-(2-Acetylphenyl)-2-[4-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89080-89-7
Record name N-(2-Acetylphenyl)-2-[4-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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